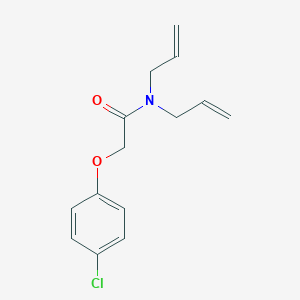

N,N-diallyl-2-(4-chlorophenoxy)acetamide

Description

N,N-Diallyl-2-(4-chlorophenoxy)acetamide is an acetamide derivative featuring a 4-chlorophenoxy group at the C2 position and diallyl substituents on the nitrogen atom. The diallyl groups may enhance lipophilicity and influence biological activity, such as modulating enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C14H16ClNO2 |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide |

InChI |

InChI=1S/C14H16ClNO2/c1-3-9-16(10-4-2)14(17)11-18-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2 |

InChI Key |

ZZIAJTCLLQMCTJ-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)Cl |

Canonical SMILES |

C=CCN(CC=C)C(=O)COC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

ISRIB (Integrated Stress Response Inhibitor)

Structure: trans-N,N′-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] (dimeric form) . Key Differences:

- Dimeric structure with a cyclohexane linker vs. monomeric N,N-diallyl variant.

- Higher molecular weight (451.34 g/mol) compared to the hypothetical monomeric diallyl compound (~295–310 g/mol). The dimeric structure is critical for bridging eIF2B subunits .

Quinazolinone Derivatives (7b, 7e)

Structure: 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b) and analogs . Key Differences:

- Quinazolinone core replaces the diallyl groups, introducing a planar aromatic system.

- Higher melting points (255–269°C) due to crystalline stability. Activity: These compounds exhibit antiviral activity against HCV NS5B polymerase, highlighting the role of the 4-chlorophenoxy group in target binding .

N-Phenyl-2,2-di(4-chlorophenoxy)acetamide

Structure: Two 4-chlorophenoxy groups at C2 and an N-phenyl substituent . Key Differences:

- Increased steric bulk from dual phenoxy groups vs. a single phenoxy in the diallyl compound.

- Higher logP (predicted ~4.5) due to aromaticity. Synthesis: Optimized via nucleophilic substitution of N-phenyl dichloroacetamide with 4-chlorophenol (75% yield) .

Y509-7484: 2-(4-Chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide

Structure : Tetrahydrofuran-derived substituent on nitrogen .

Key Differences :

- Oxolane group enhances solubility (logP = 1.63) compared to lipophilic diallyl groups.

- Molecular weight: 269.73 g/mol. Properties: Moderate hydrogen-bonding capacity (4 acceptors, 1 donor) and polar surface area (40.59 Ų) .

N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide

Structure: Phenoxyphenoxy substituent and N-methyl group . Key Differences:

- Synthesized via chlorination with sulfuryl chloride (80% yield). Applications: Potential herbicide or pharmaceutical intermediate .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogs.

Research Findings and Implications

- Dimeric vs. Monomeric Structures: ISRIB’s dimeric architecture is essential for bridging eIF2B subunits, whereas monomeric analogs like the diallyl compound may target single-subunit enzymes .

- Substituent Effects : Lipophilic groups (e.g., diallyl, phenyl) enhance membrane permeability, while polar groups (e.g., oxolane) improve solubility .

- Biological Targets: The 4-chlorophenoxy moiety is a common pharmacophore in antiviral and enzyme-inhibiting compounds, suggesting its role in π-stacking or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.